16(R)-Hete

Description

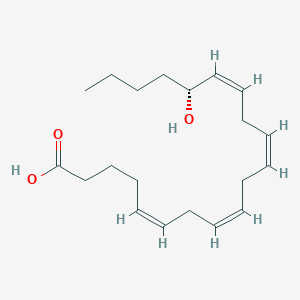

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNPVYFNMZRJG-STHMYGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344130 | |

| Record name | 16(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16(R)-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

183509-22-0 | |

| Record name | 16(R)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 16(R)-HETE in Human Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) in human neutrophils. This document details the enzymatic pathway, key regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of this important lipid mediator.

Introduction

Human polymorphonuclear leukocytes (neutrophils) are critical effector cells of the innate immune system. Upon activation, they release a variety of bioactive lipids derived from arachidonic acid, which play crucial roles in inflammation and immune regulation. Among these is this compound, a stereospecific metabolite produced via the cytochrome P450 (CYP) pathway. Unlike the well-characterized lipoxygenase and cyclooxygenase products, the synthesis and function of CYP-derived eicosanoids in neutrophils are less understood, yet they represent a promising area for therapeutic intervention in inflammatory diseases. This guide focuses on the core aspects of this compound synthesis in these cells.

The this compound Synthesis Pathway

The formation of this compound in human neutrophils is a specific enzymatic process that metabolizes arachidonic acid.

The Core Reaction

The synthesis of this compound proceeds through the hydroxylation of arachidonic acid at the carbon-16 position. The reaction is catalyzed by a cytochrome P450 enzyme, which acts as a ω-4 oxygenase. This enzymatic activity results in the stereospecific formation of the (R)-enantiomer.

The primary substrate for this reaction is arachidonic acid, which is released from membrane phospholipids by the action of phospholipases upon cellular stimulation. The formation of this compound is sensitive to inhibitors of cytochrome P450 enzymes, such as 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloride (SKF525A)[1].

The Enzymatic Machinery: A Putative Role for CYP4F Isoforms

While the specific human CYP450 isozyme responsible for the synthesis of this compound in neutrophils has not been definitively identified, evidence strongly points towards a member of the CYP4F subfamily. The CYP4F family of enzymes are known for their fatty acid ω- and (ω-1)-hydroxylase activity[2][3][4].

-

CYP4F3A is notably expressed in human neutrophils and is primarily known for its high affinity in metabolizing and inactivating the potent chemoattractant leukotriene B4 (LTB4) through ω-hydroxylation[2][3][5].

-

CYP4F12 is also expressed in neutrophils[2].

Given their localization in neutrophils and their established role in fatty acid hydroxylation, it is highly probable that a CYP4F isoform is the uncharacterized ω-4 oxygenase responsible for this compound production.

Signaling Pathways and Regulation

The synthesis of this compound is a regulated process, initiated by the release of its precursor, arachidonic acid, from the cell membrane.

Arachidonic Acid Release

In "intact" human neutrophils, which are not stimulated by potent artificial activators like calcium ionophores, the synthesis of this compound from endogenous arachidonic acid has been observed[1]. The signaling pathways leading to arachidonic acid release in neutrophils are complex and can be triggered by various stimuli. These pathways often involve:

-

G-protein coupled receptors (GPCRs): Activation of GPCRs by stimuli such as N-formyl-Met-Leu-Phe (fMLP) can lead to the activation of phospholipase C (PLC)[6].

-

Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Protein Kinase C (PKC): DAG, along with calcium, activates PKC, which plays a significant role in the signaling cascade leading to phospholipase A2 (PLA2) activation[6].

-

Phospholipase A2 (PLA2): This enzyme is responsible for hydrolyzing membrane phospholipids to release arachidonic acid.

Regulation of CYP4F Enzymes

The expression and activity of CYP4F enzymes in neutrophils can be modulated by various factors, although this is an area of ongoing research. In other cell types, the regulation of CYP4F genes has been shown to be influenced by factors such as statins, though not by peroxisome proliferator-activated receptor alpha (PPARα) agonists which regulate CYP4A enzymes[5].

Below is a diagram illustrating the proposed synthesis pathway of this compound in human neutrophils.

Caption: Proposed signaling and synthesis pathway for this compound in human neutrophils.

Quantitative Data

Quantitative analysis of this compound production in human neutrophils provides insight into the basal activity of this pathway.

| Condition | Cell Type | This compound Concentration (pg/10⁸ cells) | Reference |

| Intact (unstimulated) | Human Polymorphonuclear Leukocytes | 108 ± 26 | [1] |

Data presented as mean ± standard deviation.

Experimental Protocols

The following section outlines a general methodology for the investigation of this compound synthesis in human neutrophils, based on established protocols for neutrophil isolation and lipid analysis.

Isolation of Human Neutrophils

A common method for isolating neutrophils from human peripheral blood is density gradient centrifugation.

Materials:

-

Anticoagulant (e.g., EDTA)

-

Dextran solution (e.g., 3% in saline)

-

Ficoll-Paque or Percoll

-

Hanks' Balanced Salt Solution (HBSS)

-

Hypotonic lysis buffer (e.g., for red blood cell lysis)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Collect whole blood into tubes containing an anticoagulant.

-

Mix the blood with dextran solution to sediment erythrocytes.

-

Layer the leukocyte-rich plasma onto a Ficoll-Paque or Percoll density gradient.

-

Centrifuge to separate mononuclear cells from neutrophils and remaining red blood cells.

-

Aspirate the upper layers, leaving the neutrophil/red blood cell pellet.

-

Lyse the remaining red blood cells using a brief hypotonic shock.

-

Wash the purified neutrophils with HBSS or PBS.

-

Resuspend the neutrophils in an appropriate buffer for subsequent experiments.

Neutrophil Incubation and Stimulation

Procedure:

-

Resuspend the isolated neutrophils to the desired concentration (e.g., 1 x 10⁷ cells/mL) in a suitable buffer (e.g., HBSS with calcium and magnesium).

-

Pre-incubate the cell suspension at 37°C for a short period to allow them to equilibrate.

-

If studying the effect of inhibitors, add the inhibitor at the desired concentration and incubate for the appropriate time.

-

Add the stimulus of interest (e.g., fMLP, calcium ionophore A23187, or exogenous arachidonic acid). For studying basal synthesis in intact cells, incubate with a sub-stimulatory concentration of arachidonic acid or no stimulus.

-

Incubate for the desired time at 37°C.

-

Terminate the reaction by placing the samples on ice and adding a solvent for lipid extraction.

Lipid Extraction and Analysis

Procedure:

-

Perform a liquid-liquid extraction of the lipids from the cell suspension using a solvent system such as the Bligh-Dyer or Folch method (chloroform:methanol).

-

The organic phase containing the lipids is collected and dried under a stream of nitrogen.

-

The extracted lipids can be further purified and separated using solid-phase extraction (SPE) and/or high-performance liquid chromatography (HPLC).

-

Identification and quantification of this compound are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chiral chromatography may be necessary to resolve the (R) and (S) enantiomers.

Below is a diagram illustrating a general experimental workflow for studying this compound synthesis.

Caption: A generalized workflow for the analysis of this compound from human neutrophils.

Conclusion

The synthesis of this compound in human neutrophils represents a specialized branch of arachidonic acid metabolism mediated by a putative cytochrome P450 ω-4 oxygenase, likely a member of the CYP4F family. While basal production in intact neutrophils has been quantified, further research is needed to definitively identify the specific enzyme and fully elucidate the signaling pathways that regulate its activity in response to various inflammatory stimuli. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway and its potential as a therapeutic target in inflammatory and immune-mediated diseases.

References

- 1. Cytochrome P-450-dependent oxidation of arachidonic acid to 16-, 17-, and 18-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP4F18-Deficient Neutrophils Exhibit Increased Chemotaxis to Complement Component C5a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways leading to arachidonic acid release from neutrophilic HL-60 cells. The involvement of G protein, protein kinase C and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of 16(R)-HETE in the Kidney: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16(R)-hydroxyeicosatetraenoic acid [16(R)-HETE] is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that has emerged as a stereospecific signaling molecule within the renal microenvironment. While research on other hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE, is more extensive, this compound exhibits distinct biological activities in the kidney, primarily influencing tubular transport and vascular tone. This technical guide provides a comprehensive overview of the current understanding of the biological function of this compound in the kidney, with a focus on its synthesis, signaling pathways, and physiological effects. This document is intended to serve as a resource for researchers and professionals in the fields of nephrology, pharmacology, and drug development.

Introduction

The kidney is a primary site for the metabolism of arachidonic acid by CYP enzymes, leading to the formation of a variety of bioactive eicosanoids, including HETEs. These lipid mediators play crucial roles in regulating renal hemodynamics, tubular transport, and inflammation. Among the subterminal HETEs, this compound has been identified as a product of renal arachidonic acid metabolism with specific and potent biological effects. This guide will delve into the known functions of this compound in the kidney, summarizing key findings, presenting quantitative data, and outlining experimental methodologies.

Synthesis and Release of this compound in the Kidney

16-HETE is synthesized from arachidonic acid via the action of CYP monooxygenases. In the kidney, the release of 16-HETE, along with other HETEs, is stimulated by vasoactive peptides such as angiotensin II.[1][2] Under basal conditions, the rabbit isolated perfused kidney releases a range of HETEs, with 16-HETE being among them.[1] The administration of angiotensin II leads to a two- to six-fold increase in the release of P-450 dependent HETEs.[1]

While the specific CYP isoforms responsible for the synthesis of this compound in the kidney are not definitively identified in the available literature, the broader family of CYP4A and CYP4F enzymes are known to be involved in the production of various HETEs in renal tissues.[3][4]

Biological Functions of this compound in the Kidney

The primary biological functions of this compound in the kidney can be categorized into two main areas: regulation of renal tubular transport and modulation of renal vascular tone.

Inhibition of Proximal Tubule Na+/K+-ATPase Activity

A key and stereospecific action of HETEs is the regulation of Na+/K+-ATPase activity in the proximal tubule. Research has demonstrated that the (S)-enantiomers of 16-HETE and 17-HETE are potent inhibitors of this enzyme, while the (R)-enantiomers, including this compound, have negligible effects on ATPase activity.[1] This finding suggests a highly specific interaction between the HETE molecule and the Na+/K+-ATPase enzyme complex.

Quantitative Data on Na+/K+-ATPase Inhibition by 16-HETE Enantiomers

| Compound | Concentration (µM) | Inhibition of Na+/K+-ATPase Activity (%) | Reference |

| 16(S)-HETE | 1 | ~50 | [1] |

| 17(S)-HETE | 1 | ~60 | [1] |

| This compound | 1 | Negligible | [1] |

| 17(R)-HETE | 1 | Negligible | [1] |

Vasodilation of Renal Vasculature

In contrast to its enantiomer's effect on tubular transport, this compound exhibits vasoactive properties in the renal circulation. Specifically, this compound has been shown to be a vasodilator in the rabbit kidney.[1] This vasodilatory effect is dependent on the activity of cyclooxygenase (COX), as it is inhibited by indomethacin.[1] This suggests that the vasodilatory action of this compound is mediated by the production of vasodilator prostaglandins.

Signaling Pathway for this compound-Induced Vasodilation (Proposed)

Experimental Protocols

Measurement of Na+/K+-ATPase Activity in Renal Proximal Tubules

This protocol is adapted from methodologies used to study the effects of eicosanoids on renal tubular enzyme activity.

Objective: To determine the effect of this compound on Na+/K+-ATPase activity in isolated renal proximal tubules.

Materials:

-

Rabbit kidneys

-

Collagenase (Type I)

-

Hanks' balanced salt solution (HBSS)

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (100 mM)

-

Ouabain solution (10 mM)

-

This compound and 16(S)-HETE solutions (in ethanol or DMSO)

-

Phosphate standard solution

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Isolation of Proximal Tubules:

-

Perfuse rabbit kidneys with ice-cold HBSS followed by HBSS containing collagenase (0.1%).

-

Mince the renal cortex and incubate with collagenase solution at 37°C for 30-45 minutes with gentle agitation.

-

Stop the digestion by adding ice-cold HBSS with 1% BSA.

-

Filter the suspension through a series of nylon meshes to enrich for proximal tubules.

-

Wash the isolated tubules by centrifugation and resuspend in HBSS.

-

-

Na+/K+-ATPase Activity Assay:

-

Pre-incubate aliquots of the proximal tubule suspension with varying concentrations of this compound, 16(S)-HETE, or vehicle control for 15 minutes at 37°C.

-

Divide the samples into two sets: one for total ATPase activity and one for ouabain-insensitive ATPase activity. To the latter set, add ouabain to a final concentration of 1 mM.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Centrifuge the samples to pellet the protein.

-

Measure the inorganic phosphate (Pi) released in the supernatant using the malachite green assay.

-

Determine the protein concentration of the tubule suspension using a standard method (e.g., Bradford assay).

-

Calculate Na+/K+-ATPase activity as the difference between total and ouabain-insensitive ATPase activity and express as nmol Pi/mg protein/min.

-

Workflow for Na+/K+-ATPase Activity Assay

References

- 1. Cytochrome P-450-dependent HETEs: profile of biological activity and stimulation by vasoactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-derived renal HETEs: storage and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

The Discovery and History of 16(R)-Hydroxyeicosatetraenoic Acid: An In-depth Technical Guide

An Overview of a Novel Endogenous Regulator of Inflammation

Discovered at the turn of the millennium as a novel arachidonic acid metabolite in human neutrophils, 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) has emerged as a significant endogenous modulator of inflammatory responses. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological functions of this compound, with a particular focus on its role in regulating neutrophil activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique lipid mediator.

Discovery and Historical Context

The journey to understanding this compound began with investigations into the metabolism of arachidonic acid in human polymorphonuclear leukocytes (PMNs), more commonly known as neutrophils. While the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism were well-established, the role of the cytochrome P450 (CYP) enzyme system in these inflammatory cells was less understood.

A pivotal 2000 study by Bednar, Gross, Balazy, and colleagues marked the formal discovery of this compound in human PMNs.[1] Their research demonstrated that intact, unstimulated human neutrophils metabolize arachidonic acid via a CYP-dependent pathway to produce a previously uncharacterized hydroxyeicosatetraenoic acid.[1] This novel metabolite was identified as 16-hydroxyeicosatetraenoic acid (16-HETE).[1] Subsequent chiral phase chromatography definitively established the stereochemistry of the hydroxyl group at the 16th position as the (R)-enantiomer.[1]

This discovery was significant as it unveiled a new branch of arachidonic acid metabolism in neutrophils, distinct from the well-known leukotriene and prostaglandin pathways. The formation of this compound was shown to be sensitive to the CYP inhibitor SKF525A, but not to the cyclooxygenase/lipoxygenase inhibitor BW755C, confirming its enzymatic origin.[1]

Prior to this, in 1990, the formation of 16-, 17-, and 18-HETE from arachidonic acid by rat liver microsomes through a CYP-dependent mechanism had been reported, indicating that the synthesis of ω-4 hydroxylated fatty acids was not exclusive to neutrophils.[2] However, the work by Bednar et al. was the first to identify this compound in human inflammatory cells and to begin to unravel its specific biological functions.[1]

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through the action of cytochrome P450 monooxygenases.[1][3] Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is first released from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2). Once liberated, it can be metabolized by various enzymatic pathways. The synthesis of this compound proceeds via the CYP pathway, specifically involving ω-4 hydroxylation.[1] The Human Metabolome Database indicates that enzymes from the Cytochrome P450 family 2, subfamily C (CYP2C) are involved in this metabolic step.

The following diagram illustrates the biosynthetic pathway of this compound from membrane phospholipids.

Biological Functions and Signaling Pathways

Subsequent research has illuminated the significant role of this compound as a modulator of neutrophil function, primarily exerting inhibitory effects on key inflammatory processes.

Inhibition of Neutrophil Adhesion and Aggregation

One of the most well-characterized functions of this compound is its ability to inhibit the activation of human neutrophils. In vitro studies have demonstrated that this compound selectively inhibits neutrophil adhesion and aggregation.[4] This is a critical function, as the adhesion of neutrophils to the endothelium and their subsequent aggregation are early and essential steps in the inflammatory cascade.

Inhibition of Leukotriene B4 (LTB4) Synthesis

This compound has also been shown to inhibit the synthesis of leukotriene B4 (LTB4) in human neutrophils.[4] LTB4 is a potent chemoattractant and pro-inflammatory lipid mediator produced via the 5-lipoxygenase (5-LOX) pathway. By suppressing LTB4 synthesis, this compound can dampen the inflammatory response. The precise mechanism of this inhibition is an area of ongoing investigation, but it is hypothesized that this compound may act as a feedback inhibitor of the 5-lipoxygenase pathway. Some studies on other HETEs, such as 15-HETE, suggest that they can suppress 5-lipoxygenation by acting as a competitive substrate or by allosterically modulating the enzyme.[5][6]

The following diagram illustrates the proposed inhibitory effect of this compound on the LTB4 synthesis pathway.

Potential Signaling Mechanisms

The precise signaling pathways through which this compound exerts its inhibitory effects on neutrophils are not yet fully elucidated. However, studies on other HETEs provide potential avenues for investigation. For instance, 12-HETE has been shown to induce a rapid, transient increase in intracellular calcium ([Ca2+]i) in human neutrophils, a process mediated by a pertussis toxin-sensitive G-protein and phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3).[1] It is plausible that this compound may interact with a G-protein coupled receptor on the neutrophil surface, leading to downstream signaling events that ultimately result in the inhibition of pro-inflammatory responses. The activation of various protein kinase C (PKC) isoforms is also a critical component of neutrophil activation.[7] It is possible that this compound may modulate PKC activity to exert its inhibitory effects.

The following diagram outlines a hypothetical signaling pathway for this compound in neutrophils, drawing parallels from the known mechanisms of other HETEs.

Quantitative Data

The following tables summarize the available quantitative data on the production and biological effects of this compound.

Table 1: Endogenous Levels of this compound in Human Neutrophils

| Cell Type | Concentration (pg/10⁸ cells) | Reference |

| Human Polymorphonuclear Leukocytes (PMNLs) | 108 ± 26 | [1] |

Table 2: In Vitro Effects of this compound on Human Neutrophil Functions

| Function | Effect | Concentration | Reference |

| Adhesion | Inhibition | Not specified | [4] |

| Aggregation | Inhibition | Not specified | [4] |

| Leukotriene B4 Synthesis | Inhibition | Not specified | [4] |

Table 3: In Vivo Effects of this compound in a Rabbit Model of Thromboembolic Stroke

| Treatment Group | Baseline ICP (mmHg) | Final ICP (7-h) (mmHg) | Reference |

| Vehicle | 7.7 ± 0.9 | 15.8 ± 2.6 | [4] |

| This compound | 7.7 ± 1.2 | 13.1 ± 2.7 | [4] |

| tPA | 7.6 ± 0.6 | 13.7 ± 2.1 | [4] |

| This compound + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 | [4] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the key experiments that led to the discovery and characterization of this compound.

Isolation and Incubation of Human Neutrophils for Metabolite Profiling

-

Neutrophil Isolation: Human polymorphonuclear leukocytes (PMNLs) are isolated from fresh human blood using density gradient centrifugation.[1]

-

Incubation: Intact PMNLs are incubated with substimulatory amounts of arachidonic acid in the absence of a calcium ionophore.[1]

-

Metabolite Extraction: The incubation is terminated, and the lipids are extracted using organic solvents.[1]

-

HPLC Separation: The extracted lipids are separated by reverse-phase high-performance liquid chromatography (HPLC).[1]

-

GC/MS Analysis: Fractions of interest are collected, derivatized, and analyzed by gas chromatography-mass spectrometry (GC/MS) for structural elucidation.[1]

-

Chiral Phase Chromatography: To determine the stereochemistry of the hydroxyl group, the purified 16-HETE is derivatized and analyzed on a chiral-phase chromatographic column, with comparison to authentic synthetic stereoisomers.[1]

The following diagram illustrates the experimental workflow for the discovery of this compound.

Neutrophil Adhesion Assay

-

Neutrophil Labeling: Isolated human neutrophils are labeled with a fluorescent dye, such as calcein-AM.[8]

-

Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in multi-well plates.

-

Activation of Endothelial Cells: HUVECs are activated with an inflammatory stimulus (e.g., TNF-α) to induce the expression of adhesion molecules.

-

Co-incubation: Labeled neutrophils are added to the activated HUVEC monolayers and incubated for a defined period.

-

Washing: Non-adherent neutrophils are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent neutrophils is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total number of neutrophils added.

Neutrophil Aggregation Assay

-

Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.

-

Agonist Addition: A stimulating agent (e.g., fMLP) is added to induce aggregation.

-

Measurement of Aggregation: Neutrophil aggregation can be measured by changes in light transmission through the cell suspension using an aggregometer. As cells aggregate, the light transmission increases.[9]

-

Inhibition Studies: To assess the inhibitory effect of this compound, neutrophils are pre-incubated with this compound before the addition of the aggregating agent.

Conclusion and Future Directions

The discovery of this compound has opened up a new area of research in the field of inflammation. As an endogenous inhibitor of neutrophil activation, it holds significant therapeutic potential for a variety of inflammatory diseases and conditions, including thromboembolic stroke.[4][10]

Further research is needed to fully elucidate the molecular mechanisms underlying the biological effects of this compound. Identifying its specific receptor(s) on neutrophils and delineating the downstream signaling pathways will be crucial for the development of targeted therapeutics. Moreover, a more comprehensive understanding of its production and regulation in various physiological and pathological states will provide further insights into its role in human health and disease. The development of stable and potent synthetic analogs of this compound may also pave the way for novel anti-inflammatory therapies.

References

- 1. Effect of 12-hydroxyeicosatetraenoic acid on cytosolic calcium in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium signaling and regulation of neutrophil functions: Still a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]

- 4. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C isoforms mediate the formation of neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutrophil-aggregating activity of monohydroxyeicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

The Modulatory Role of 16(R)-HETE on Neutrophil Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE), a cytochrome P450-derived metabolite of arachidonic acid, in modulating the activity of neutrophils. Neutrophils are key effector cells of the innate immune system, and their tightly regulated activation is critical in the inflammatory response. Dysregulation of neutrophil activity can lead to tissue damage and the exacerbation of inflammatory diseases. This document details the inhibitory effects of this compound on key neutrophil functions, including adhesion, aggregation, and the synthesis of the potent chemoattractant leukotriene B4 (LTB4). We present available quantitative data, detailed experimental protocols for studying neutrophil functions, and hypothesized signaling pathways based on the known mechanisms of related lipid mediators. This guide is intended to be a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Introduction

Neutrophils, the most abundant type of white blood cell, are indispensable for host defense against pathogens. Upon activation by various stimuli, neutrophils employ a range of effector functions, including directed migration (chemotaxis), adhesion to the endothelium, degranulation to release cytotoxic and pro-inflammatory molecules, and the production of reactive oxygen species (ROS) in a process known as the respiratory burst. While essential for immunity, excessive or prolonged neutrophil activation can contribute to the pathogenesis of numerous inflammatory conditions, including arthritis, ischemia-reperfusion injury, and acute respiratory distress syndrome.

Eicosanoids, a class of signaling lipids derived from arachidonic acid, are potent regulators of neutrophil activity. Among these, hydroxyeicosatetraenoic acids (HETEs) have emerged as significant modulators of inflammation. This compound is a specific stereoisomer produced from arachidonic acid by cytochrome P450 enzymes within human polymorphonuclear leukocytes (PMNs)[1]. In contrast to many other eicosanoids that are pro-inflammatory, in vitro studies have demonstrated that this compound exerts an inhibitory influence on neutrophil activation[1]. This unique profile suggests that this compound and its signaling pathways may represent novel therapeutic targets for inflammatory diseases.

Quantitative Effects of this compound on Neutrophil Functions

The primary documented effects of this compound on human neutrophils are inhibitory. The following tables summarize the available quantitative data from in vitro studies.

| Neutrophil Function | Agonist | This compound Concentration | Inhibition (%) | Reference |

| Adhesion | fMLP (1 µM) | 10 µM | ~50% | [1] |

| Aggregation | fMLP (1 µM) | 10 µM | ~60% | [1] |

| LTB4 Synthesis | A23187 (5 µM) | 10 µM | ~75% | [1] |

Table 1: Inhibitory Effects of this compound on Human Neutrophil Functions

| HETE Isomer | Neutrophil Function | Potency/Effect | Reference |

| This compound | Adhesion, Aggregation, LTB4 Synthesis | Inhibitory | [1] |

| 5(R)-HETE | Chemotaxis | More potent than 5(S)-HETE | [2] |

| 5(S)-HETE | Chemotaxis | Potent chemoattractant | [2][3] |

| 12(R)-HETE | Chemotaxis, Intracellular Ca2+ release | Chemoattractant, slightly less active than 12(S)-HETE in Ca2+ release | [4] |

| 12(S)-HETE | Chemotaxis, Intracellular Ca2+ release | Potent chemoattractant and inducer of Ca2+ release | [4] |

| 15(S)-HETE | Migration, Adhesion | Inhibitory | [5] |

| 20-HETE | Synthesis in neutrophils | Increased by Angiotensin II and Endothelin-1 | [6] |

Table 2: Comparative Effects of Different HETE Isomers on Neutrophil Functions

Signaling Pathways

The precise signaling mechanism by which this compound modulates neutrophil activity has not been fully elucidated. However, based on the known signaling of other HETEs and lipid mediators in neutrophils, a putative pathway can be proposed. Many HETEs exert their effects through G-protein coupled receptors (GPCRs)[7]. For instance, LTB4, a potent neutrophil chemoattractant, signals through the high-affinity BLT1 and low-affinity BLT2 receptors[8][9][10]. It is plausible that this compound interacts with a yet-to-be-identified GPCR on the neutrophil surface. This interaction could lead to the inhibition of downstream signaling cascades that are crucial for neutrophil activation, such as those leading to increased intracellular calcium concentrations and activation of protein kinase C (PKC), which are essential for adhesion, degranulation, and the respiratory burst[11].

Below is a hypothesized signaling pathway for the inhibitory action of this compound on neutrophil activation.

References

- 1. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20-Hydroxyeicosatetraenoic acid synthesis is increased in human neutrophils and platelets by angiotensin II and endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium signaling and regulation of neutrophil functions: Still a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]

16(R)-HETE: A Cytochrome P450-Derived Mediator in Inflammation and Vascular Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) is a stereospecific metabolite of arachidonic acid, primarily synthesized by cytochrome P450 (CYP) enzymes. This bioactive lipid plays a significant role in modulating inflammatory responses, particularly by influencing the function of polymorphonuclear leukocytes (PMNs), and exhibits effects on vascular homeostasis. Emerging evidence suggests its potential as a therapeutic target in ischemic and inflammatory conditions. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, proposed signaling pathways, physiological and pathological significance, and key experimental methodologies for its study.

Introduction

Eicosanoids, derived from the oxygenation of arachidonic acid, are a class of potent signaling molecules involved in a myriad of physiological and pathological processes.[1] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) pathway represents a third major route for arachidonic acid metabolism, yielding a diverse array of bioactive epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][2] Among the HETEs, this compound has emerged as a molecule of interest due to its specific biological activities, particularly its role as an endogenous modulator of neutrophil function.

Biosynthesis of this compound

This compound is formed from arachidonic acid through the action of specific cytochrome P450 monooxygenases.[3] This enzymatic reaction involves the hydroxylation of arachidonic acid at the 16th carbon position with R-stereospecificity.

Key Enzymes

The primary enzymes responsible for the synthesis of this compound belong to the cytochrome P450 superfamily, particularly the CYP2C and CYP4F subfamilies.[2] These enzymes catalyze the ω- and (ω-1)-hydroxylation of arachidonic acid.[2] In human polymorphonuclear leukocytes (PMNLs), the formation of this compound is attributed to a cytochrome P450 ω- and ω-4 oxygenase.[4]

Biosynthetic Pathway

The synthesis of this compound from arachidonic acid can be visualized as a single enzymatic step catalyzed by specific CYP isoforms.

Figure 1: Biosynthesis of this compound from arachidonic acid.

Signaling Pathways of this compound

The precise signaling mechanisms of this compound are still under investigation. However, based on its biological effects and the known pathways of structurally similar HETEs, such as 12-HETE, a putative signaling cascade can be proposed. It is important to note that further research is required to definitively confirm these pathways for this compound.

Proposed Receptor and Downstream Effectors

While a specific receptor for this compound has not been definitively identified, it is plausible that it acts through a G-protein coupled receptor (GPCR), similar to other eicosanoids.[5][6] The signaling of 12(S)-HETE has been shown to involve the orphan GPCR, GPR31.[5] If this compound utilizes a similar pathway, it could lead to the activation of downstream signaling cascades involving Rho GTPases and ROCK kinases, ultimately affecting cytoskeletal dynamics and cellular function.

Figure 2: Proposed signaling pathway for this compound.

Physiological and Pathological Roles

This compound has been implicated in several physiological and pathological processes, primarily related to inflammation and the cardiovascular system.

Modulation of Neutrophil Function

A key biological role of this compound is the modulation of human polymorphonuclear leukocyte (PMN) function. It has been shown to be an endogenous inhibitor of neutrophil adhesion and aggregation. Furthermore, this compound selectively inhibits the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory chemoattractant.[7]

Cardiovascular and Renal Effects

In the kidney, 16-HETE is a minor CYP450 metabolite of arachidonic acid that demonstrates stereospecific biological activity.[8] Specifically, this compound has been shown to inhibit proximal tubule Na+/K+-ATPase activity.[8] This suggests a role in regulating renal electrolyte and fluid transport.

Role in Ischemic Stroke

Preclinical studies have highlighted a potential therapeutic role for this compound in ischemic stroke. In a rabbit model of thromboembolic stroke, administration of this compound was found to suppress the increase in intracranial pressure (ICP).[7][9] This effect is likely linked to its inhibitory actions on neutrophil activation, which is known to contribute to the pathophysiology of stroke.[7]

Potential Role in Cancer

While the direct role of this compound in cancer is not well-defined, other HETEs, such as 12-HETE and 20-HETE, are known to be involved in cancer cell proliferation, angiogenesis, and metastasis.[10][11] Given that HETEs can have diverse and sometimes opposing effects, further investigation into the specific actions of this compound in cancer is warranted.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Production of this compound by Human Polymorphonuclear Leukocytes (PMNLs)

| Cell Type | Condition | 16-HETE Concentration (pg/10⁸ cells) | Reference |

| Human PMNLs | Endogenous | 108 ± 26 | [4] |

Table 2: In Vivo Effect of this compound on Intracranial Pressure (ICP) in a Rabbit Model of Thromboembolic Stroke

| Treatment Group | Baseline ICP (mm Hg) | Final ICP (7-h time point) (mm Hg) | Reference |

| This compound | 7.7 ± 1.2 | 13.1 ± 2.7 | [7] |

| Vehicle | 7.7 ± 0.9 | 15.8 ± 2.6 | [7] |

| Tissue Plasminogen Activator (tPA) | 7.6 ± 0.6 | 13.7 ± 2.1 | [7] |

| This compound + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 | [7] |

Table 3: In Vitro Inhibition of Proximal Tubule Na+/K+-ATPase Activity by this compound

| Concentration of this compound | Inhibition of ATPase Activity | Reference |

| 2 µM | Up to 60% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples.

Figure 3: Workflow for LC-MS/MS quantification of this compound.

Protocol Details:

-

Sample Collection and Internal Standard Spiking: Collect biological samples (e.g., cell pellets, plasma) and immediately add a known amount of a deuterated internal standard (e.g., 16(S)-HETE-d8) to correct for extraction losses and matrix effects.

-

Lipid Extraction: Perform lipid extraction using a suitable method such as the Bligh-Dyer or Folch method, or utilize solid-phase extraction (SPE) cartridges for cleaner extracts.

-

Hydrolysis (Optional): For total this compound measurement (free and esterified), perform alkaline hydrolysis (e.g., with KOH in methanol) to release this compound from phospholipids.

-

Sample Concentration and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

-

LC Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate this compound from other lipids.

-

MS/MS Detection: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Set the instrument to multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion of this compound (m/z 319.2) to a specific product ion.

-

Quantification: Generate a standard curve using known concentrations of authentic this compound and the internal standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Neutrophil Adhesion Assay

This protocol describes a static adhesion assay to assess the effect of this compound on neutrophil adhesion to endothelial cells.

Protocol Details:

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cells to confluence in a 96-well plate.

-

Endothelial Cell Activation: Treat the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF-α or LPS) for a specified time to upregulate the expression of adhesion molecules.

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Neutrophil Labeling: Label the isolated neutrophils with a fluorescent dye (e.g., calcein-AM) for easy quantification.

-

Treatment with this compound: Pre-incubate the fluorescently labeled neutrophils with various concentrations of this compound or vehicle control.

-

Co-incubation: Add the treated neutrophils to the activated endothelial cell monolayer and incubate to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent neutrophils.

-

Quantification: Measure the fluorescence intensity of the remaining adherent neutrophils in each well using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of adherent neutrophils for each treatment condition relative to the total number of neutrophils added.

Inhibition of Leukotriene B4 (LTB4) Synthesis Assay

This protocol outlines a method to determine the effect of this compound on LTB4 production by neutrophils.

Protocol Details:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood as described in the adhesion assay protocol.

-

Pre-incubation with this compound: Pre-incubate the isolated neutrophils with different concentrations of this compound or vehicle control.

-

Neutrophil Stimulation: Stimulate the neutrophils with a calcium ionophore (e.g., A23187) or another relevant agonist to induce the synthesis and release of LTB4.

-

Sample Collection: After the stimulation period, centrifuge the neutrophil suspension to pellet the cells and collect the supernatant.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by LC-MS/MS.

-

Data Analysis: Determine the inhibitory effect of this compound on LTB4 synthesis by comparing the LTB4 concentrations in the treated samples to the vehicle control.

Conclusion

This compound is a cytochrome P450-derived arachidonic acid metabolite with distinct biological activities, primarily centered on the modulation of inflammation and vascular function. Its ability to inhibit neutrophil activation and reduce intracranial pressure in a preclinical stroke model highlights its potential as a therapeutic agent. While its precise signaling pathways are still being elucidated, the available data suggest a role for this lipid mediator in cellular processes that are critical in various disease states. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biology of this compound and explore its therapeutic potential. Further research is warranted to fully characterize its receptors, downstream signaling cascades, and its role in a broader range of physiological and pathological conditions.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P-450-dependent oxidation of arachidonic acid to 16-, 17-, and 18-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uwyo.edu [uwyo.edu]

The Enigmatic Signaling of 16(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16(R)-hydroxyeicosatetraenoic acid [16(R)-HETE] is a cytochrome P450-derived metabolite of arachidonic acid with demonstrated biological activities, including the modulation of ion transport and inflammatory responses.[1] Despite its known effects, the precise signaling cascade initiated by this compound remains an area of active investigation. A dedicated cell surface receptor has yet to be definitively identified, distinguishing it from other well-characterized hydroxyeicosatetraenoic acids such as 12(S)-HETE, which signals through the G protein-coupled receptor GPR31. This guide provides a comprehensive overview of the current understanding of this compound's signaling, drawing upon its established biological effects and the signaling paradigms of related eicosanoids. We will explore a putative signaling pathway, present available quantitative data, and detail relevant experimental protocols to facilitate further research into this intriguing signaling molecule.

Introduction to this compound

This compound is a stereospecific derivative of arachidonic acid, produced through the action of cytochrome P450 (CYP) enzymes.[1] It is recognized as an endogenous modulator of cellular function, particularly in the context of renal physiology and inflammation.[1] Notably, this compound has been shown to inhibit Na+/K+-ATPase activity in the proximal tubules of the kidney and to suppress the activation of human polymorphonuclear leukocytes (PMNs), including their adhesion, aggregation, and the synthesis of the pro-inflammatory mediator leukotriene B4.[2] These actions suggest a role for this compound in cellular homeostasis and the regulation of inflammatory processes.

The Putative Signaling Cascade of this compound

While a specific receptor for this compound has not been identified, its known biological effects allow for the formulation of a hypothetical signaling pathway. The inhibition of Na+/K+-ATPase by other eicosanoids, such as 20-HETE, is known to be mediated by Protein Kinase C (PKC). It is plausible that this compound may engage a similar mechanism.

This proposed pathway suggests that this compound may bind to an as-yet-unidentified orphan G protein-coupled receptor (GPCR). This interaction could lead to the activation of PKC, which in turn phosphorylates and inhibits the Na+/K+-ATPase. The inhibition of PMN activation may also be a downstream consequence of this pathway, although the precise molecular links remain to be elucidated.

Quantitative Data

The available quantitative data for the biological effects of this compound is currently limited. The following table summarizes the key reported value.

| Biological Effect | Target/System | Concentration/Value | Reference |

| Inhibition of proximal tubule ATPase activity | Kidney proximal tubules | 2 µM (resulting in up to 60% inhibition) | --INVALID-LINK-- |

Table 1: Quantitative Biological Activity of this compound

Further research is required to determine the binding affinity (Kd) of this compound for its putative receptor and the effective concentrations (EC50) for its various cellular effects.

Experimental Protocols

Given the known biological activities of this compound, the following experimental protocols are central to investigating its signaling cascade.

Na+/K+-ATPase Activity Assay

This assay is crucial for confirming the inhibitory effect of this compound on Na+/K+-ATPase and for dissecting the upstream signaling components.

References

- 1. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 16(R)-HETE in Vascular Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16(R)-hydroxyeicosatetraenoic acid (16(R)-HETE) and its emerging role in vascular homeostasis. While extensive research has focused on other hydroxyeicosatetraenoic acids (HETEs) such as 20-HETE, this compound is gaining recognition for its unique biological activities. This document synthesizes the current understanding of this compound, including its biosynthesis, its effects on vascular and inflammatory cells, and its potential therapeutic implications. Particular emphasis is placed on its indirect influence on the vasculature through the modulation of leukocyte function. This guide also presents detailed experimental protocols and quantitative data from key studies to facilitate further research in this area.

Introduction to HETEs and Vascular Homeostasis

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX) enzymes.[1][2] These molecules are critical regulators of a wide array of physiological and pathophysiological processes, including vascular tone, inflammation, cell growth, and apoptosis.[3][4]

Vascular homeostasis is a dynamic process involving the coordinated function of endothelial cells, vascular smooth muscle cells (VSMCs), and circulating blood cells to maintain blood fluidity, vessel wall integrity, and appropriate blood flow. Eicosanoids, including HETEs, are potent modulators of this balance.[3]

Among the HETEs, 20-HETE is the most extensively studied in the context of vascular biology. It is known to be a potent vasoconstrictor and plays a significant role in the regulation of vascular tone in various tissues.[2][3] In contrast, this guide focuses on this compound, a less-explored but functionally significant arachidonic acid metabolite.

Biosynthesis of this compound

This compound is a cytochrome P450 (CYP)-dependent metabolite of arachidonic acid.[2] It is notably produced by human polymorphonuclear leukocytes (PMNs), also known as neutrophils. In intact PMNs, this compound is generated alongside 20-HETE, suggesting a common or related biosynthetic pathway.[5] The formation of this compound in these cells is sensitive to inhibitors of cytochrome P450, indicating the involvement of a P450 omega- and/or omega-4 oxygenase.[5]

The stereospecificity of its synthesis, resulting in the (R) enantiomer, points to a tightly regulated enzymatic process.[5] Once synthesized, this compound can be esterified into the lipids of PMNs, suggesting a mechanism for its storage and subsequent release upon cellular activation.[5]

Effects of this compound on Vascular Homeostasis

Current evidence suggests that this compound primarily influences vascular homeostasis indirectly through its potent anti-inflammatory effects on polymorphonuclear leukocytes (PMNs). By modulating leukocyte activity, this compound can mitigate inflammatory responses at the vascular wall, thereby contributing to the maintenance of vascular health.

Inhibition of Leukocyte Function

This compound has been demonstrated to be an endogenous inhibitor of human neutrophil adhesion and aggregation. This is a critical function, as the adhesion of activated neutrophils to the vascular endothelium is a key initiating event in vascular inflammation. By inhibiting this process, this compound can reduce leukocyte-endothelial interactions, a hallmark of many cardiovascular diseases.

Furthermore, this compound selectively inhibits the synthesis of leukotriene B4 (LTB4) in PMNs.[2] LTB4 is a powerful pro-inflammatory mediator that promotes neutrophil chemotaxis and activation. By suppressing LTB4 production, this compound further dampens the inflammatory cascade.

Cerebrovascular Effects

The vasoprotective potential of this compound is highlighted in a rabbit model of thromboembolic stroke. In this model, administration of this compound significantly suppressed the increase in intracranial pressure (ICP) following embolization.[2] This effect is likely attributable to its anti-inflammatory properties, reducing the influx and activation of leukocytes in the ischemic brain tissue, thereby mitigating edema and subsequent rises in ICP.

Quantitative Data

The following tables summarize the available quantitative data on the production and effects of this compound.

Table 1: Endogenous Production of HETEs in Human Polymorphonuclear Leukocytes

| Eicosanoid | Concentration (pg/10⁸ cells) |

| 16-HETE | 108 ± 26 |

| 20-HETE | 341 ± 69 |

| Data from Bednar et al. (2000)[5] |

Table 2: Effect of this compound on Intracranial Pressure (ICP) in a Rabbit Thromboembolic Stroke Model

| Treatment Group | Baseline ICP (mm Hg) | Final ICP (7-hour time point) (mm Hg) |

| Vehicle | 7.7 ± 0.9 | 15.8 ± 2.6 |

| This compound | 7.7 ± 1.2 | 13.1 ± 2.7 |

| Tissue Plasminogen Activator (tPA) | 7.6 ± 0.6 | 13.7 ± 2.1 |

| This compound + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 |

| Data from Bednar et al. (2000)[2] |

Comparative Analysis with Other HETEs

The vascular effects of this compound appear to contrast with those of the more extensively studied 20-HETE. While this compound demonstrates anti-inflammatory and potentially vasoprotective properties, 20-HETE is primarily associated with pro-hypertensive and pro-inflammatory actions.

Table 3: Comparison of Vascular Effects of this compound and 20-HETE

| Feature | This compound | 20-HETE |

| Primary Vascular Effect | Indirectly vasoprotective via anti-inflammatory actions | Vasoconstrictor[2][3] |

| Effect on Leukocytes | Inhibits adhesion, aggregation, and LTB4 synthesis[2] | Pro-inflammatory in some contexts[4][6] |

| Effect on Endothelial Function | Not well-defined, likely protective by reducing inflammation | Can induce endothelial dysfunction[1] |

| Role in Vascular Tone | No direct effect established | Potent regulator, causes vasoconstriction[3] |

| Angiogenesis | Not determined | Pro-angiogenic[7] |

| Inflammation | Anti-inflammatory[2] | Pro-inflammatory, upregulates adhesion molecules and cytokines[4][6] |

Experimental Protocols

Isolation of Human Polymorphonuclear Leukocytes (PMNs)

A common method for isolating PMNs from human blood involves density gradient centrifugation.

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium heparin).

-

Density Gradient Preparation: A dual Ficoll/Histopaque density gradient is prepared by layering Ficoll over Histopaque in a centrifuge tube.

-

Layering and Centrifugation: Diluted blood is carefully layered onto the gradient and centrifuged. This separates the blood components based on their density, with PMNs forming a distinct layer.

-

Harvesting and Washing: The PMN layer is carefully collected, washed with a suitable buffer (e.g., RPMI-HSA), and pelleted by centrifugation.

-

Erythrocyte Lysis: Residual red blood cells are lysed using a hypotonic solution, followed by restoration of osmolarity.

-

Final Wash and Resuspension: The PMNs are washed again and resuspended in the desired medium for subsequent experiments.

In Vitro PMN Adhesion and Aggregation Assays

-

PMN Preparation: Isolated PMNs are resuspended in a suitable buffer.

-

Assay Setup: For adhesion assays, endothelial cells are cultured to confluence in multi-well plates. For aggregation assays, PMNs are used in suspension.

-

Treatment: PMNs (and endothelial cells, if applicable) are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: An activating agent (e.g., a chemoattractant) is added to induce PMN adhesion or aggregation.

-

Quantification:

-

Adhesion: Non-adherent PMNs are washed away, and the number of adherent PMNs is quantified, often by microscopy or by measuring the activity of a PMN-specific enzyme like myeloperoxidase.

-

Aggregation: The change in light transmission through the PMN suspension is measured over time using an aggregometer.

-

Rabbit Thromboembolic Stroke Model and Intracranial Pressure (ICP) Measurement

-

Animal Preparation: Anesthetized rabbits are used. A catheter is placed for the delivery of the embolic clot.

-

ICP Monitoring: A pressure transducer is implanted in the epidural or subarachnoid space to allow for continuous ICP monitoring.

-

Embolization: An autologous blood clot is introduced into the cerebral circulation to induce a stroke.

-

Treatment: this compound, tissue plasminogen activator (tPA), a combination, or a vehicle is administered intravenously.

-

Data Collection: ICP is continuously recorded for a set period (e.g., 7 hours) post-embolization.

Proposed Signaling Pathway and Future Directions

The precise molecular mechanisms by which this compound exerts its inhibitory effects on PMNs are not yet fully elucidated. However, it is likely that it acts through a specific G-protein coupled receptor (GPCR) on the surface of these cells. Activation of this putative receptor could lead to downstream signaling events that interfere with the pathways controlling cell adhesion, aggregation, and the activation of 5-lipoxygenase, the key enzyme in LTB4 synthesis.

Future research should focus on:

-

Receptor Identification: Identifying and characterizing the specific receptor for this compound on leukocytes.

-

Direct Vascular Effects: Investigating whether this compound has any direct effects on endothelial cells and vascular smooth muscle cells, independent of its actions on leukocytes.

-

In Vivo Studies: Expanding in vivo studies to other models of vascular inflammation and injury to further assess the therapeutic potential of this compound.

-

Structure-Activity Relationship: Exploring the structure-activity relationships of this compound to develop more potent and selective analogs for therapeutic use.

Conclusion

This compound is an emerging player in the complex network of eicosanoids that regulate vascular homeostasis. While its direct effects on the vasculature remain to be fully elucidated, its potent anti-inflammatory actions on polymorphonuclear leukocytes position it as a promising candidate for the development of novel therapies for vascular inflammatory diseases. This technical guide provides a foundation for researchers and drug development professionals to build upon as we continue to unravel the full therapeutic potential of this unique arachidonic acid metabolite.

References

- 1. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular actions of 20-HETE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

Structural Characterization of 16(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 16(R)-hydroxyeicosatetraenoic acid [16(R)-HETE], a bioactive lipid mediator derived from arachidonic acid. This document details its physicochemical properties, spectroscopic data, relevant experimental protocols for its isolation and analysis, and its role in biological signaling pathways.

Introduction

This compound is an omega-hydroxylated metabolite of arachidonic acid, produced through the cytochrome P450 (CYP) enzyme pathway.[1][2] Specifically, enzymes from the CYP4A and CYP4F families are primarily responsible for the omega-hydroxylation of arachidonic acid to form various hydroxyeicosatetraenoic acids (HETEs), including 16-HETE.[1] This lipid mediator has demonstrated stereospecific biological activities, including the modulation of inflammatory responses and vascular tone. Notably, this compound has been shown to be an endogenous inhibitor of human neutrophil adhesion and aggregation and to reduce the synthesis of the potent chemoattractant leukotriene B4 (LTB4).[3]

Physicochemical and Spectroscopic Data

Precise experimental spectroscopic data for this compound is not extensively available in the public domain. The following tables summarize known physicochemical properties and expected spectroscopic characteristics based on the analysis of related HETE compounds.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (5Z,8Z,11Z,14Z,16R)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | [4] |

| Molecular Formula | C₂₀H₃₂O₃ | [2] |

| Molecular Weight | 320.5 g/mol | [2] |

| CAS Number | 183509-22-0 | [2] |

| Appearance | Solution in ethanol | [2] |

Spectroscopic Data (Predicted and Analog-Based)

Note: The following spectroscopic data are based on predictions and data from structurally similar hydroxyeicosatetraenoic acids due to the lack of publicly available experimental spectra for this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Complex multiplets in the olefinic region (δ 5.3-5.6 ppm) corresponding to the eight vinyl protons. A multiplet around δ 4.1 ppm for the proton on the carbon bearing the hydroxyl group (H-16). A triplet around δ 0.9 ppm for the terminal methyl group protons. Multiple multiplets for the methylene protons along the aliphatic chain. |

| ¹³C NMR | Resonances for the carboxylic acid carbon around δ 177-180 ppm. Multiple resonances in the olefinic region (δ 127-132 ppm). A resonance for the carbon bearing the hydroxyl group (C-16) around δ 70-75 ppm. Resonances for the aliphatic carbons between δ 14-40 ppm. |

| Mass Spectrometry (MS) | Electron Ionization (EI): Expected to show a molecular ion peak (M⁺) at m/z 320, although it may be weak. Common fragmentation includes loss of water (M-18), loss of the carboxyl group (M-45), and cleavage alpha to the hydroxyl group. Electrospray Ionization (ESI): In negative ion mode, a prominent [M-H]⁻ ion at m/z 319 is expected. Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show a characteristic loss of water (m/z 301) and subsequent loss of CO₂ (m/z 257). |

| UV-Vis Spectroscopy | As a conjugated tetraene, this compound is expected to exhibit a maximum absorption (λmax) in the ultraviolet region. While a specific spectrum is unavailable, conjugated fatty acids typically absorb in the 230-280 nm range in a solvent like ethanol. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band around 3300-3500 cm⁻¹ from the hydroxyl and carboxylic acid groups. A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. C-H stretching bands for sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹. C=C stretching bands around 1650 cm⁻¹. |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and chiral separation of this compound from biological matrices.

Solid-Phase Extraction (SPE) from Plasma

This protocol describes the extraction of HETEs from a plasma sample using a C18 SPE cartridge.

Materials:

-

C18 SPE Cartridges (e.g., 500 mg, 3 mL)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Acidify 1 mL of plasma to pH 3.5 with 2 M formic acid. Add an internal standard if quantitative analysis is required. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to remove nonpolar lipids.

-

Elution: Elute the HETEs from the cartridge with 5 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for HPLC analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of this compound and 16(S)-HETE enantiomers using a chiral stationary phase.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

Mobile Phase and Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v) with 0.1% formic acid. The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 235 nm (based on the conjugated diene chromophore of other HETEs)

-

Injection Volume: 20 µL

Procedure:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the reconstituted sample extract onto the column.

-

Monitor the separation at 235 nm. The retention times for this compound and 16(S)-HETE will differ, allowing for their separation and quantification.

Signaling Pathways and Biological Activity

This compound is known to modulate inflammatory responses, particularly in neutrophils. While the specific receptor for this compound has not been definitively identified, its structural similarity to other omega-hydroxylated fatty acids, such as 20-HETE which signals through the G-protein coupled receptor GPR75, suggests a potential GPCR-mediated mechanism.[1][5]

One of the key biological activities of this compound is the inhibition of leukotriene B4 (LTB4) synthesis in neutrophils.[3] LTB4 is a potent pro-inflammatory lipid mediator that plays a crucial role in neutrophil chemotaxis and activation. The inhibition of LTB4 synthesis by this compound suggests a negative feedback mechanism in the inflammatory cascade.

Proposed Signaling Pathway for this compound in Neutrophils

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the structural characterization of this compound from a biological sample.

Conclusion

This compound is a biologically active lipid mediator with potential roles in regulating inflammation. While its complete structural characterization using a full suite of spectroscopic techniques is not widely published, this guide provides a comprehensive overview based on available data and established analytical methods for related compounds. The provided protocols offer a starting point for researchers aiming to isolate and analyze this compound, and the proposed signaling pathway provides a framework for further investigation into its mechanism of action. Further research is warranted to fully elucidate the spectroscopic properties and the precise molecular targets of this compound to better understand its physiological and pathological roles.

References

- 1. Bioactive Lipids and Lipid Sensing Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gosset.ai [gosset.ai]

Methodological & Application

Application Notes and Protocols for the Quantification of 16(R)-HETE using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

16(R)-Hydroxyeicosatetraenoic acid (16(R)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid.[1][2] As an important lipid mediator, this compound plays a role in various physiological and pathological processes, notably in the modulation of inflammatory responses.[2] Specifically, it has been shown to be produced by human polymorphonuclear leukocytes (PMNs) and to inhibit their adhesion and aggregation, suggesting a potential role in resolving inflammation.[2] Accurate and precise quantification of this compound in biological matrices is crucial for understanding its biological functions and for the development of novel therapeutics targeting inflammatory diseases.

This document provides a detailed application note and protocol for the quantification of this compound in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential for the analysis of low-abundance endogenous analytes.

Signaling Pathway of this compound

This compound is synthesized from arachidonic acid by CYP enzymes.[1] Its signaling pathway, particularly in neutrophils, involves the modulation of cellular functions related to inflammation. The following diagram illustrates the biosynthesis of this compound and its subsequent inhibitory effect on neutrophil activation.

Experimental Workflow